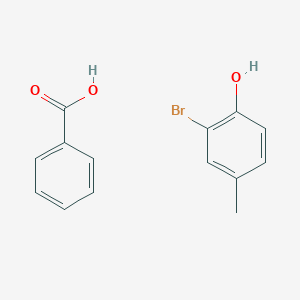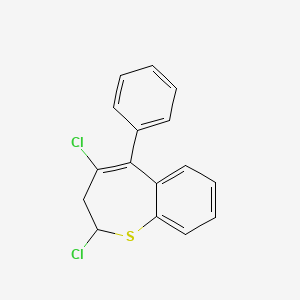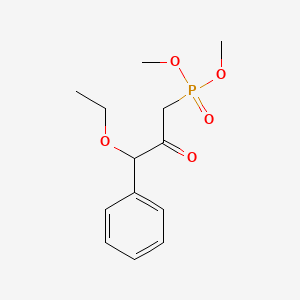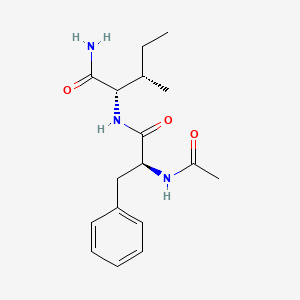![molecular formula C17H18ClNO2 B14486878 Benzamide, 5-chloro-2-methoxy-N-[2-(4-methylphenyl)ethyl]- CAS No. 64353-00-0](/img/structure/B14486878.png)
Benzamide, 5-chloro-2-methoxy-N-[2-(4-methylphenyl)ethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, 5-chloro-2-methoxy-N-[2-(4-methylphenyl)ethyl]-: is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a chlorine atom at the 5-position, a methoxy group at the 2-position, and an N-substituent consisting of a 2-(4-methylphenyl)ethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 5-chloro-2-methoxy-N-[2-(4-methylphenyl)ethyl]- typically involves the following steps:
Nitration and Reduction: The starting material, 5-chloro-2-methoxybenzoic acid, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.
Amidation: The resulting 5-chloro-2-methoxyaniline is then reacted with 2-(4-methylphenyl)ethylamine under appropriate conditions to form the desired benzamide.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.
Reduction: The nitro group (if present in intermediates) can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine:
- Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive benzamides.
- Studied for its potential use in the treatment of neurological disorders.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of Benzamide, 5-chloro-2-methoxy-N-[2-(4-methylphenyl)ethyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Metoclopramide: Benzamide, 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxy-.
Glyburide: 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide.
Comparison:
Metoclopramide: Used as an antiemetic and gastroprokinetic agent. It has a similar benzamide core but different substituents, leading to distinct pharmacological properties.
Glyburide: Used as an antidiabetic agent. It shares the 5-chloro-2-methoxybenzamide structure but has different substituents, resulting in unique biological activities.
Benzamide, 5-chloro-2-methoxy-N-[2-(4-methylphenyl)ethyl]- stands out due to its specific substituents, which confer unique chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
64353-00-0 |
|---|---|
分子式 |
C17H18ClNO2 |
分子量 |
303.8 g/mol |
IUPAC名 |
5-chloro-2-methoxy-N-[2-(4-methylphenyl)ethyl]benzamide |
InChI |
InChI=1S/C17H18ClNO2/c1-12-3-5-13(6-4-12)9-10-19-17(20)15-11-14(18)7-8-16(15)21-2/h3-8,11H,9-10H2,1-2H3,(H,19,20) |
InChIキー |
IKDZYODVOCIJKB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-acetamido-N-[2-(hydroxyamino)-2-oxoethyl]benzamide](/img/structure/B14486817.png)
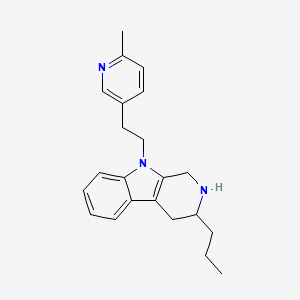
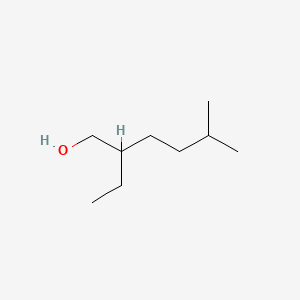
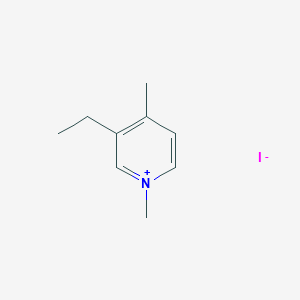
![N-[(3beta,5alpha)-3-Chlorocholestan-7-ylidene]hydroxylamine](/img/structure/B14486832.png)
![4-Amino-6-[(furan-2-yl)methyl]-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one](/img/structure/B14486833.png)
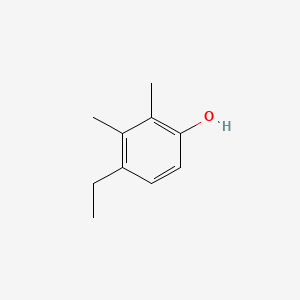

![2-{[(2,2-Dimethyl-1,3-dioxolan-4-yl)oxy]methoxy}pyridine-3-carbonitrile](/img/structure/B14486856.png)
